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Executive Summary
UBX1325 (foselutoclax) is an investigational senolytic small molecule inhibitor of B-cell

lymphoma-extra large (Bcl-xL), a member of the Bcl-2 family of apoptosis-regulating proteins.

[1][2] By selectively inducing apoptosis in senescent cells, UBX1325 presents a novel

therapeutic strategy for age-related eye diseases, particularly Diabetic Macular Edema (DME).

[1] Preclinical and clinical studies have demonstrated its potential to not only improve visual

acuity but also to modify the disease trajectory in patients with DME who have had suboptimal

responses to standard-of-care anti-VEGF therapies.[1][3] This document provides a

comprehensive overview of the therapeutic applications, mechanism of action, and clinical

evaluation of UBX1325.

Mechanism of Action: Targeting Cellular
Senescence
Cellular senescence is a state of irreversible cell cycle arrest that contributes to the pathology

of many age-related diseases. In the context of DME, senescent cells accumulate in the retina,

promoting chronic inflammation and vascular dysfunction. UBX1325 is designed to

preferentially eliminate these senescent cells by inhibiting Bcl-xL, a pro-survival protein upon

which these cells depend.[1] This targeted apoptosis of senescent cells is believed to restore a
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more normal cellular microenvironment and alleviate the pathological processes underlying

DME.

Senescent Cell Therapeutic Intervention

Bcl-xL

Bak/Bax

Inhibits

Mitochondrion

Forms pore in

Cytochrome c

Releases

Apoptosome

Activates

Caspase-9

Activates

Caspase-3

Activates

Apoptosis

Executes

UBX1325 (Foselutoclax)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 1: UBX1325 Mechanism of Action

Clinical Development Program
UBX1325 has been evaluated in several clinical trials for the treatment of DME. The following

sections summarize the key findings and methodologies of these studies.

Phase 2b ASPIRE Study
The ASPIRE study was a prospective, multicenter, randomized, double-masked, active-

controlled trial designed to assess the efficacy and safety of repeat intravitreal injections of

UBX1325 compared to aflibercept in patients with DME.[3][4]

Outcome Measure Timepoint UBX1325 (10 µg) Aflibercept (2 mg)

Mean Change in

BCVA (ETDRS letters)

from Baseline

Week 24 >5 letters Non-inferior

Week 36 >5 letters Non-inferior

Subjects with CST

<400 microns at

Baseline

Week 36 Superior Performance -

Table 1: Summary of Efficacy Outcomes from the ASPIRE Phase 2b Study[2]
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Screening & Run-in Phase
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Figure 2: ASPIRE Phase 2b Study Workflow
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Inclusion Criteria:

Age ≥18 years.[5]

Diagnosis of nonproliferative diabetic retinopathy and DME.[5]

Center-involved DME with Central Subfield Thickness (CST) ≥325-900 μm.[5]

Best Corrected Visual Acuity (BCVA) between 70 and 30 ETDRS letters (equivalent to 20/40

to 20/250 on the Snellen chart).[5]

Active DME despite prior anti-VEGF treatment.[4]

Exclusion Criteria:

Concurrent eye disease or structural damage, other than DME, that could compromise BCVA

or prevent its improvement.[5]

Treatment Arms:

UBX1325 Arm: Patients received intravitreal injections of 10 µg UBX1325 on Day 1, Week 8,

and Week 16. An initial 2 mg dose of aflibercept was also administered on Day 1.[5]

Aflibercept Arm: Patients received intravitreal injections of 2 mg aflibercept on Day 1, Week

8, and Week 16, with a sham procedure on Day 1.[5]

Primary Efficacy Outcomes:

Change in BCVA from baseline.[2]

Change in CST from baseline.[2]

Phase 2 BEHOLD Study
The BEHOLD study was a Phase 2 trial that provided initial proof-of-concept for UBX1325 in

patients with DME.[1]
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Outcome
Measure

Timepoint
UBX1325
(single
injection)

Sham p-value

Mean Change in

BCVA (ETDRS

letters) from

Baseline

18 Weeks +6.1 +1.1 0.0368

Table 2: Key Efficacy Outcome from the BEHOLD Phase 2 Study[1]

Safety and Tolerability
Across multiple clinical studies, UBX1325 has demonstrated a favorable safety and tolerability

profile.[1][2] No cases of intraocular inflammation, retinal vein occlusion, endophthalmitis, or

vasculitis have been reported.[1]

Future Directions
The promising results from the ASPIRE and BEHOLD studies suggest that UBX1325 has the

potential to be a valuable addition to the treatment landscape for DME, particularly for patients

who do not respond optimally to current therapies.[3] Further pivotal trials will be necessary to

confirm these findings and support regulatory approval. UNITY Biotechnology is currently

exploring strategic partnerships to advance the development of UBX1325.[2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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